molecular formula C5H6N2O3 B2509374 6,7-Dihydro-4H-[1,2,3]oxadiazolo[4,3-c][1,4]oxazin-8-ium-3-olate CAS No. 623565-56-0

6,7-Dihydro-4H-[1,2,3]oxadiazolo[4,3-c][1,4]oxazin-8-ium-3-olate

Cat. No. B2509374
Key on ui cas rn: 623565-56-0
M. Wt: 142.114
InChI Key: CQWIABLKKCDQJH-UHFFFAOYSA-N
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Patent
US07812014B2

Procedure details

The crude 4-nitrosomorpholine-3-carboxylic acid (11.0 g) from step 1 was dissolved in THF (250 ml) and cooled to 0° C. A solution of trifluoroacetic anhydride (7.4 ml, 52 mmol) in THF (20 ml) was added with stirring over 10 min. The resulting mixture was stirred at 0° C. for 5 hr, and warmed to room temperature for 16 hr. The solvent was evaporated and the residue was diluted with 250 ml of ethyl acetate and stirred with 30 g of anhydrous potassium carbonate. The mixture was filtered through a pad of silica gel and the filtrate evaporated. The residue was washed with a mixture of ethyl acetate-ether to give 3.80 g of a white solid; mp 132-133° C.; MS (ESI) m/z 143.1 (M+H).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([N:3]1[CH2:8][CH2:7][O:6][CH2:5][CH:4]1[C:9]([OH:11])=[O:10])=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O>C1COCC1>[N:1]1[O:11][C:9]([O-:10])=[C:4]2[N+:3]=1[CH2:8][CH2:7][O:6][CH2:5]2

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
N(=O)N1C(COCC1)C(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.4 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring over 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 0° C. for 5 hr
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature for 16 hr
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue was diluted with 250 ml of ethyl acetate
STIRRING
Type
STIRRING
Details
stirred with 30 g of anhydrous potassium carbonate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of silica gel
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
WASH
Type
WASH
Details
The residue was washed with a mixture of ethyl acetate-ether

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N=1OC(=C2COCC[N+]21)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: CALCULATEDPERCENTYIELD 38.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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